2-oxo-2-phenylethyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is a complex organic compound that features a combination of indole, phenyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethyl acetate with 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indole or phenyl rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL ACETATE: A simpler analog with similar structural features but lacking the indole and chlorobenzoyl groups.
2-oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate: Another related compound with a carbamoyl group instead of the indole moiety.
Uniqueness
2-OXO-2-PHENYLETHYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. The combination of the indole, phenyl, and acetate groups makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C27H22ClNO5 |
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Molecular Weight |
475.9 g/mol |
IUPAC Name |
phenacyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C27H22ClNO5/c1-17-22(15-26(31)34-16-25(30)18-6-4-3-5-7-18)23-14-21(33-2)12-13-24(23)29(17)27(32)19-8-10-20(28)11-9-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
GWXVZEDPUDCKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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